4-Methoxyphenyl 4-methylbenzenesulfonate
Overview
Description
4-Methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C14H14O4S and a molecular weight of 278.32 g/mol . It is a tosylate ester, which means it contains a tosyl group (4-methylbenzenesulfonyl) attached to a methoxyphenyl group. This compound is often used in organic synthesis due to its reactivity and stability.
Mechanism of Action
Target of Action
It is known to be a tosylate that can be used in the cross-coupling reaction of iodides, chlorides, and phosphine . This suggests that its targets could be these chemical groups or the molecules containing them.
Mode of Action
4-Methoxyphenyl 4-methylbenzenesulfonate interacts with its targets through a cross-coupling reaction . It has been shown to react with aryl chlorides and halides, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the synthesis of complex molecules.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As it forms reactive intermediates with aryl chlorides and halides , it can lead to the synthesis of various complex molecules. The exact effects would depend on the nature of these molecules.
Preparation Methods
4-Methoxyphenyl 4-methylbenzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired ester after purification.
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Methoxyphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can be used as a protecting group in reactions where other parts of the molecule are oxidized or reduced.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with aryl halides and phosphines to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
4-Methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound may be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of various fine chemicals and specialty materials.
Comparison with Similar Compounds
4-Methoxyphenyl 4-methylbenzenesulfonate can be compared to other tosylate esters, such as:
4-Methylphenyl 4-methylbenzenesulfonate: Similar structure but lacks the methoxy group, which can affect its reactivity and solubility.
4-Ethoxyphenyl 4-methylbenzenesulfonate: Contains an ethoxy group instead of a methoxy group, which can influence its chemical properties and applications.
4-Methoxyphenyl 4-chlorobenzenesulfonate: Has a chlorobenzenesulfonyl group instead of a toluenesulfonyl group, which can alter its reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain synthetic applications.
Biological Activity
4-Methoxyphenyl 4-methylbenzenesulfonate, a sulfonate ester, has garnered attention in various fields of scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a sulfonate moiety, contributing to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHOS. Its structure can be represented as follows:
- Methoxy Group : Contributes to hydrophobic interactions.
- Sulfonate Moiety : Engages in ionic interactions with proteins.
Property | Value |
---|---|
Molecular Weight | 286.32 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Appearance | Light yellow oil |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, while the methoxy and methyl groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity or influence receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonate esters can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Anti-inflammatory Potential
Another area of interest is the anti-inflammatory potential of this compound. Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. However, further studies are necessary to confirm these effects and elucidate the underlying mechanisms.
Study on Enzyme Inhibition
A significant study investigated the enzyme inhibition properties of sulfonates similar to this compound. Researchers found that these compounds could effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, exposure to certain concentrations resulted in a marked decrease in cell viability, suggesting that these compounds may selectively target tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Table 2: Summary of Biological Studies
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXPBFMWCDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239553 | |
Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3899-91-0 | |
Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3899-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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